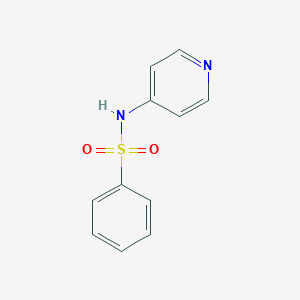

N-4-Pyridylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYATQLMZOZEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349949 | |

| Record name | N-4-Pyridylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15309-85-0 | |

| Record name | N-4-Pyridylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-4-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Pyridyl)benzenesulfonamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-pyridyl)benzenesulfonamide, with a primary focus on its clinically significant amino-substituted derivative, 4-amino-N-(pyridin-4-yl)benzenesulfonamide. Due to the extensive characterization and historical importance of its isomer, sulfapyridine (4-amino-N-(pyridin-2-yl)benzenesulfonamide), this guide will leverage its well-documented properties to provide a thorough understanding of this class of compounds, while highlighting the specific data available for the 4-pyridyl isomer.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. The N-pyridylbenzenesulfonamide core represents a key pharmacophore, offering a versatile scaffold for the development of targeted therapies. The nitrogen atom in the pyridine ring and the sulfonamide linkage provide crucial points for molecular interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Historically, sulfonamide-containing drugs were among the first effective chemotherapeutic agents, revolutionizing the treatment of bacterial infections.[1] Their mechanism of action, primarily through the inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis, remains a classic example of antimetabolite therapy.[2][3] Beyond their antibacterial properties, sulfonamide derivatives have been explored for a multitude of other therapeutic applications, including anti-inflammatory, and anticonvulsant agents.

This guide will delve into the chemical structure, physicochemical properties, synthesis, and biological activities of N-(4-pyridyl)benzenesulfonamide derivatives, providing researchers with a solid foundation for future drug development endeavors.

Chemical Structure and Physicochemical Properties

The fundamental structure of N-(4-pyridyl)benzenesulfonamide consists of a benzenesulfonamide group linked to the nitrogen atom of a pyridine ring at the 4-position. The amino-substituted derivative, 4-amino-N-(pyridin-4-yl)benzenesulfonamide, is of particular interest in medicinal chemistry.

Core Structure

Caption: Chemical structure of N-(4-Pyridyl)benzenesulfonamide.

Physicochemical Properties of 4-amino-N-(pyridin-4-yl)benzenesulfonamide

A comprehensive understanding of the physicochemical properties is crucial for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂S | [4] |

| Molecular Weight | 249.29 g/mol | [4] |

| CAS Number | 67638-39-5 | [4] |

| LogP | 3.19960 | [4] |

| Topological Polar Surface Area (TPSA) | 93.46 Ų | [4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Synthesis and Characterization

The synthesis of N-(4-pyridyl)benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with the corresponding aminopyridine.

General Synthesis Protocol

A common synthetic route for 4-amino-N-(pyridin-4-yl)benzenesulfonamide involves a two-step process:

-

Protection of the amino group: The amino group on the benzenesulfonyl chloride is often protected, for instance, as an acetamide, to prevent side reactions. 4-Acetamidobenzenesulfonyl chloride is a common starting material.

-

Sulfonamide bond formation: The protected benzenesulfonyl chloride is reacted with 4-aminopyridine in the presence of a base (e.g., pyridine) to facilitate the nucleophilic substitution reaction, forming the sulfonamide linkage.

-

Deprotection: The protecting group on the amino group is then removed, typically by acid or base hydrolysis, to yield the final 4-amino-N-(pyridin-4-yl)benzenesulfonamide.

Caption: General synthetic workflow for 4-amino-N-(pyridin-4-yl)benzenesulfonamide.

Experimental Protocol: Synthesis of N-pyridin-3-yl-benzenesulfonamide (Illustrative Example)

-

Reaction Setup: In a reaction vessel, dissolve 3-aminopyridine in an aqueous solution of sodium carbonate (Na₂CO₃).

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the reaction mixture with vigorous stirring. The pH of the reaction is maintained at 8-10.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification: Upon completion, slowly add hydrochloric acid (HCl) to adjust the pH to 2, leading to the precipitation of the product.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization.

Spectroscopic Characterization

The structure of N-(4-pyridyl)benzenesulfonamide and its derivatives is confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the sulfonamide and amino groups (if present), S=O stretching of the sulfonyl group, and aromatic C=C and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzene and pyridine rings, as well as a signal for the sulfonamide N-H proton. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the aromatic carbons and any aliphatic carbons in substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Pharmacology and Mechanism of Action

The pharmacological activity of 4-amino-N-pyridylbenzenesulfonamides is best understood through the extensive studies on the isomeric drug, sulfapyridine (4-amino-N-(pyridin-2-yl)benzenesulfonamide).

Mechanism of Antibacterial Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the biosynthesis of folic acid. Bacteria must synthesize their own folic acid, which is an essential cofactor for the synthesis of nucleotides and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of folic acid and thereby inhibiting bacterial growth and replication.[7] This bacteriostatic action is effective against a broad spectrum of gram-positive and some gram-negative bacteria.[7]

Caption: Mechanism of action of sulfonamides as competitive inhibitors of DHPS.

Pharmacokinetics

The pharmacokinetic profile of sulfapyridine provides insights into how N-(4-pyridyl)benzenesulfonamide derivatives are likely handled by the body.

-

Absorption: Generally absorbed from the gastrointestinal tract, though absorption can be variable.[2]

-

Distribution: Widely distributed throughout body tissues and fluids.[3]

-

Metabolism: Primarily metabolized in the liver.[7]

-

Excretion: Excreted mainly by the kidneys.[2] It is important to maintain adequate hydration to prevent crystallization of the drug in the urinary tract, a known risk with older sulfonamides.[1][8]

Applications in Drug Development

While the use of sulfapyridine as a systemic antibacterial agent has largely been superseded by more effective and safer antibiotics, it still finds application in the treatment of specific dermatological conditions like dermatitis herpetiformis.[8][9] The anti-inflammatory properties of sulfonamides are also of significant interest.

The N-(4-pyridyl)benzenesulfonamide scaffold continues to be a valuable platform for the design of novel therapeutic agents targeting a range of diseases. Researchers are actively exploring derivatives of this core structure for their potential as:

-

Novel Antibacterial Agents: To combat the growing problem of antibiotic resistance.

-

Anti-inflammatory Drugs: For the treatment of chronic inflammatory diseases.

-

Enzyme Inhibitors: Targeting specific enzymes involved in various disease pathways.

Safety and Toxicology

The safety profile of sulfonamides is well-established, with known potential for adverse effects.

-

Hypersensitivity Reactions: Allergic reactions, including skin rashes, are a common concern with sulfonamides.

-

Renal Toxicity: As mentioned, there is a risk of crystalluria (formation of crystals in the urine), which can lead to kidney stones and obstruction.[1] Adequate fluid intake is crucial to mitigate this risk.[8]

-

Hematological Effects: In rare cases, sulfonamides can cause serious blood disorders such as agranulocytosis.[1]

-

Photosensitivity: Sulfonamides can increase the skin's sensitivity to sunlight.[9]

For 4-amino-N-(pyridin-4-yl)benzenesulfonamide specifically, detailed toxicological data is limited in the public domain. Therefore, any new derivative based on this scaffold would require thorough preclinical safety and toxicology evaluation.

Conclusion

The N-(4-pyridyl)benzenesulfonamide scaffold and its derivatives represent a class of compounds with a rich history and continued potential in drug discovery. While the clinical use of early sulfonamides like sulfapyridine has evolved, the fundamental principles of their chemistry, pharmacology, and structure-activity relationships continue to inform the development of new and improved therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of 4-amino-N-(pyridin-4-yl)benzenesulfonamide, drawing upon the extensive knowledge of its well-characterized isomer, sulfapyridine. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24). Rx Phair.

- Sulfapyridine: Key Safety & P

- Understanding Sulfapyridine: A Comprehensive Patient Guide | Symptoms, Causes, Diagnosis and Treatment Options Explained. (n.d.). Healthily.

- sulfapyridine | Dosing & Uses. (n.d.). medtigo.

-

Sulfapyridine. (n.d.). PubChem. Retrieved from [Link]

-

Sulfapyridine. (n.d.). In Wikipedia. Retrieved from [Link]

- Sulfapyridine (oral route). (2025, April 1). Mayo Clinic.

-

4-amino-N-pyridin-3-ylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

- 4-amino-N-(pyrimidin-4-yl)benzenesulfonamide. (n.d.). LookChem.

- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021, January 22). Scientific Reports.

-

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

- 1H NMR and 13C NMR of the prepared compounds. (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025, August 8).

- FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.).

- Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). Hindawi.

- Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (n.d.).

- 4-Amino-benzenesulfonamide - Optional[

- 4-amino-N-(5-hydroxypyridin-2-yl)benzenesulfonamide. (n.d.). CymitQuimica.

-

4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

- Benzenesulfonic acid, 4-amino-. (n.d.). NIST WebBook.

- 4-Amino-N-pyridin-4-ylbenzenesulfonamide. (n.d.). Chemsrc.

- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023, April 20). Journal of Enzyme Inhibition and Medicinal Chemistry.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.

- Chemie - SFY - 4-amino-N-(pyridin-2-yl)benzenesulfonamide. (n.d.).

- 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide. (n.d.). PharmaCompass.com.

- 4-Amino-N-phenylbenzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.

- (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. (n.d.).

- 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (n.d.). Journal of Medical Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-N-pyridin-4-ylbenzenesulfonamide | CAS#:67638-39-5 | Chemsrc [chemsrc.com]

- 5. 4-amino-N-(pyrimidin-4-yl)benzenesulfonamide|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(pyridin-4-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(pyridin-4-yl)benzenesulfonamide, a heterocyclic sulfonamide of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and explores its potential as a scaffold in drug discovery, drawing upon data from analogous structures to illuminate its prospective applications.

Core Chemical Identity

-

IUPAC Name: N-(pyridin-4-yl)benzenesulfonamide

-

CAS Number: 15309-85-0[1]

-

Molecular Formula: C₁₁H₁₀N₂O₂S

-

Molecular Weight: 234.28 g/mol

-

Chemical Structure:

Caption: 2D structure of N-(pyridin-4-yl)benzenesulfonamide.

Synthesis and Spectroscopic Characterization

The synthesis of N-(pyridin-4-yl)benzenesulfonamide and its analogs is typically achieved through the reaction of a benzenesulfonyl chloride with the corresponding aminopyridine. This nucleophilic substitution reaction is a well-established method for the formation of sulfonamides.

General Synthesis Protocol

A robust and commonly employed method for the synthesis of N-pyridylbenzenesulfonamides involves the reaction of benzenesulfonyl chloride with the appropriate aminopyridine in the presence of a base. Pyridine is often used as both the solvent and the acid scavenger.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in anhydrous pyridine at 0 °C, add benzenesulfonyl chloride (1.05 eq) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(pyridin-4-yl)benzenesulfonamide.

This protocol is adapted from general methods for the synthesis of sulfonamides and may require optimization for specific substrates and scales.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the benzene and pyridine rings. The aromatic protons of the benzenesulfonyl group would typically appear in the range of δ 7.5-8.0 ppm. The pyridine ring protons would exhibit distinct chemical shifts, with the protons ortho to the nitrogen atom being the most deshielded. The NH proton of the sulfonamide group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. For example, in related 4-methyl-N-(pyridin-2-yl)benzenesulfonamide, the aromatic protons are observed between δ 6.5 and 8.5 ppm, and the sulfonamide proton appears at δ 11.03 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of both aromatic rings. The carbon attached to the sulfonyl group and the carbons of the pyridine ring adjacent to the nitrogen atom would be expected at lower field. In related sulfonamides, the pyridine carbon signals appear in the range of 110-150 ppm, and the benzene carbon signals are observed between 120-145 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3300-3200 cm⁻¹.[3][4]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the S-N bond and the loss of SO₂.

Physicochemical Properties

The physicochemical properties of N-(pyridin-4-yl)benzenesulfonamide are crucial for its handling, formulation, and biological activity. While experimental data for the parent compound is limited, the following table provides computed properties and experimental data for closely related analogs.

| Property | Value (for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide) | Reference |

| Solubility | >39.5 µg/mL (at pH 7.4) | [5] |

| pKa (computed) | Data not available for the parent compound. | |

| Melting Point (°C) | Data not available for the parent compound. |

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The inclusion of a pyridine moiety introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. The following sections explore the potential therapeutic applications of N-(pyridin-4-yl)benzenesulfonamide based on the known activities of its structural analogs.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6][7][8][9][10][11] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group (SO₂NH₂) is a key zinc-binding group within the active site of the enzyme. The pyridine ring in N-(pyridin-4-yl)benzenesulfonamide can be tailored with various substituents to achieve selective inhibition of different CA isoforms. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides have been shown to be potent inhibitors of several human CA isozymes.[6]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory activity of compounds against CA is a stopped-flow CO₂ hydration assay.

-

Enzyme and Substrate Preparation: Prepare solutions of the purified CA isoenzyme and its substrate, CO₂.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (N-(pyridin-4-yl)benzenesulfonamide).

-

Kinetic Measurement: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator. The initial rates of the reaction are measured in the absence and presence of the inhibitor.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in hypoxic tumors (e.g., CA IX and XII).[7][12][13][14][15] By inhibiting these enzymes, the tumor microenvironment can be modulated, potentially enhancing the efficacy of other chemotherapeutic agents. The N-(pyridin-4-yl)benzenesulfonamide scaffold offers a versatile platform for the design of novel anticancer agents. For example, N-(isoxazolo[5,4-b]pyridine-3-yl)-benzenesulfonamide has shown inhibitory activity against the MCF7 breast cancer cell line.[12]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(pyridin-4-yl)benzenesulfonamide for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antibacterial and antifungal compounds.[12][16][17][18] The mechanism of action of antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The N-(pyridin-4-yl)benzenesulfonamide structure can be modified to enhance its antimicrobial potency and spectrum of activity. For instance, N-pyridin-3-yl-benzenesulfonamide has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[17][18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial twofold dilutions of N-(pyridin-4-yl)benzenesulfonamide in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships and Future Directions

The biological activity of N-(pyridin-4-yl)benzenesulfonamide can be significantly influenced by the nature and position of substituents on both the benzene and pyridine rings.

Caption: Structure-Activity Relationship (SAR) framework for N-(pyridin-4-yl)benzenesulfonamide derivatives.

Future research in this area should focus on the systematic exploration of substitutions on both aromatic rings to develop potent and selective inhibitors for specific therapeutic targets. The synthesis of a focused library of N-(pyridin-4-yl)benzenesulfonamide analogs and their subsequent screening against a panel of relevant biological targets will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of lead compounds will be necessary to advance them through the drug development pipeline.

Conclusion

N-(pyridin-4-yl)benzenesulfonamide represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the proven biological activities of related sulfonamides make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer, and infectious diseases, as well as for the development of specific enzyme inhibitors. This guide provides a foundational understanding for researchers and drug development professionals to further explore the potential of this versatile molecule.

References

A comprehensive list of references is not available as the provided search results did not contain URLs for direct citation. The information presented is a synthesis of data from various chemical databases and scientific publications related to N-(pyridin-4-yl)benzenesulfonamide and its analogs.

Sources

- 1. 15309-85-0|N-(Pyridin-4-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 4. znaturforsch.com [znaturforsch.com]

- 5. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptfarm.pl [ptfarm.pl]

- 17. researchgate.net [researchgate.net]

- 18. earthlinepublishers.com [earthlinepublishers.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-4-Pyridylbenzenesulfonamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of N-4-Pyridylbenzenesulfonamide. The document delves into the practical and theoretical aspects of its preparation and the multifaceted analytical techniques required for its thorough validation, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound, incorporating both a benzenesulfonamide core and a pyridine moiety, represents a molecule of significant interest for further derivatization and biological screening in drug discovery programs. The pyridine ring, in particular, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. This guide offers a detailed protocol for the synthesis of this key intermediate and a robust framework for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and 4-aminopyridine. The lone pair of electrons on the amino nitrogen of 4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride.[1][2] The presence of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Synthetic Workflow

The overall synthetic process, from starting materials to the purified final product, is outlined below. This workflow emphasizes key stages of reaction, workup, and purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol utilizes pyridine not only as a basic catalyst to scavenge the generated HCl but also as a solvent, which can facilitate the reaction.[3] Dichloromethane (DCM) is chosen as the primary solvent due to its inert nature and ability to dissolve the reactants. The acidic wash during the workup is designed to remove unreacted 4-aminopyridine and the pyridine catalyst by converting them into their water-soluble hydrochloride salts.[4] Recrystallization from ethanol is a standard and effective method for purifying sulfonamides.[5]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminopyridine (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (10:1 v/v).

-

Addition of Benzenesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve benzenesulfonyl chloride (1.0 eq) in DCM and add it dropwise to the stirred 4-aminopyridine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL) and water (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzene ring and pyridine ring in the δ 7.0-9.0 ppm range. A singlet for the NH proton (may be broad and its chemical shift can be concentration-dependent). |

| ¹³C NMR | Aromatic carbons in the δ 110-160 ppm range. |

| FT-IR | Asymmetric and symmetric stretching vibrations of the S=O group around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[6][7] N-H stretching vibration around 3300-3200 cm⁻¹. |

| Mass Spec (ESI) | A prominent [M+H]⁺ ion. Characteristic fragmentation patterns including the loss of SO₂ (64 Da).[8][9] |

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. Based on data from similar structures, the following spectral features are anticipated.[10][11][12]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.4 ppm (d, 2H): Protons ortho to the pyridine nitrogen.

-

δ ~7.9 ppm (d, 2H): Protons ortho to the sulfonyl group on the benzene ring.

-

δ ~7.6-7.5 ppm (m, 3H): Protons meta and para to the sulfonyl group on the benzene ring.

-

δ ~7.2 ppm (d, 2H): Protons meta to the pyridine nitrogen.

-

δ ~10.5 ppm (s, 1H): NH proton of the sulfonamide.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150 ppm: Carbons ortho to the pyridine nitrogen.

-

δ ~140 ppm: Quaternary carbon of the benzene ring attached to the sulfonyl group.

-

δ ~133 ppm: Carbon para to the sulfonyl group on the benzene ring.

-

δ ~129 ppm: Carbons meta to the sulfonyl group on the benzene ring.

-

δ ~127 ppm: Carbons ortho to the sulfonyl group on the benzene ring.

-

δ ~115 ppm: Carbons meta to the pyridine nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for benzenesulfonamides are well-established.[13][14]

Key IR Absorption Bands (KBr, cm⁻¹):

-

~3250 cm⁻¹: N-H stretching

-

~1590 cm⁻¹: C=C aromatic stretching

-

~1340 cm⁻¹: Asymmetric SO₂ stretching

-

~1160 cm⁻¹: Symmetric SO₂ stretching

-

~900 cm⁻¹: S-N stretching[7]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. A key fragmentation pathway for aromatic sulfonamides involves the elimination of SO₂.[8][15]

Expected ESI-MS Data:

-

[M+H]⁺: Calculated for C₁₁H₁₀N₂O₂S + H⁺ = 235.0536, Found = [Expected Value ± 5 ppm]

-

[M+H - SO₂]⁺: A significant fragment ion corresponding to the loss of sulfur dioxide.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 4-nitro-N-pyridin-4-ylbenzenesulfonamide, the crystal structure has been reported, revealing key geometric parameters.[16] It is anticipated that this compound will exhibit intermolecular hydrogen bonding involving the sulfonamide N-H group and the pyridine nitrogen atom, potentially forming dimers or extended chains in the crystal lattice.[17][18]

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development. Adherence to these methodologies will ensure the reliable preparation and validation of this important chemical entity, facilitating its use in further scientific investigation.

References

-

Uçaktürk, E., & Tutar, A. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 23(10), 1737–1746. [Link]

-

Hewitt, S. A., & McCullagh, J. S. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(19), 2195–2202. [Link]

-

Jia, W., et al. (2018). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(35), 9348-9357. [Link]

-

D'Ascenzo, G., et al. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Analytical Chemistry, 74(1), 134-140. [Link]

-

Bogialli, S., et al. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 88(3), 823-829. [Link]

-

Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-698. [Link]

-

Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2145. [Link]

-

PubChem. (n.d.). 4-nitro-N-pyridin-4-ylbenzenesulfonamide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

NIST. (n.d.). Benzenesulfonamide. NIST WebBook. [Link]

-

Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]

-

NIST. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. NIST WebBook. [Link]

-

PrepChem. (n.d.). Synthesis of 4-Iodo-N-(2-pyridinyl)benzenesulfonamide. [Link]

-

Almarhoon, Z. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Scientific Research and Reports, 1-9. [Link]

-

Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]

-

Wadsak, W., et al. (2007). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride). ARKIVOC, (16), 145-153. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. [Link]

-

PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]

-

Zujewska, T., & Dołega, A. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 69(6), 1163-1167. [Link]

-

Kumar, S., & Kumar, S. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(1), 1-18. [Link]

-

LibreTexts. (2023). Amine Reactions. [Link]

-

Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2013, 1-11. [Link]

-

Hussain, K., et al. (2011). 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E, 67(Pt 11), o2874. [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

-

King, J. F., & Lam, J. Y. L. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of Organic Chemistry, 58(13), 3429-3436. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

El-Sayed, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26881. [Link]

-

Hamaker, C. G., & Goettler, P. E. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1437. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]

-

Bookwala, Z. F., et al. (2023). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E, 79(Pt 1), 69-72. [Link]

-

ResearchGate. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. prepchem.com [prepchem.com]

- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 6. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]

- 14. Benzenesulfonamide [webbook.nist.gov]

- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-nitro-N-pyridin-4-ylbenzenesulfonamide | C11H9N3O4S | CID 758327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Architectural Blueprint of a Multi-Targeted Scaffold: An In-Depth Guide to the Biological Mechanisms of N-4-Pyridylbenzenesulfonamide and Its Congeners

Preamble: A Note on the Subject Molecule

The specific entity, N-4-Pyridylbenzenesulfonamide, is not extensively documented in peer-reviewed literature as a standalone agent with a well-defined and unique mechanism of action. However, its constituent moieties—the benzenesulfonamide core and the pyridyl group—are foundational scaffolds in a vast array of biologically active molecules. This guide, therefore, will elucidate the established and diverse mechanisms of action of the broader class of pyridyl-substituted benzenesulfonamide derivatives. By understanding the behavior of these closely related analogs, we can infer the probable and potential biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemical class.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide group (SO₂NH) is a cornerstone of modern pharmacology. Its journey began with the discovery of sulfonamide antibiotics, and it has since been incorporated into drugs targeting a wide range of diseases. The reasons for its ubiquity are manifold:

-

Versatile Binding: The sulfonamide group is a potent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets.

-

Synthetic Tractability: The synthesis of benzenesulfonamide derivatives is generally straightforward, allowing for the creation of large and diverse chemical libraries for screening.

-

Favorable Pharmacokinetic Properties: Many sulfonamide-containing drugs exhibit good oral bioavailability and metabolic stability.

The addition of a pyridyl ring, as in this compound, introduces further complexity and potential for interaction. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, cell permeability, and target-binding profile.

Key Mechanisms of Action of Pyridyl-Benzenesulfonamide Derivatives

The biological activity of pyridyl-benzenesulfonamide derivatives is diverse, with the specific mechanism being dictated by the overall molecular structure and the nature of substitutions on both the benzene and pyridine rings. Below, we explore the most prominent and well-characterized mechanisms.

Kinase Inhibition: A Dominant Paradigm in Cancer Therapy

A significant number of benzenesulfonamide derivatives function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in human cancers. Several benzenesulfonamide derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[1][2]

-

Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of PI3K and mTOR. The sulfonamide moiety often plays a key role in anchoring the inhibitor within the active site through hydrogen bonding interactions.

-

Downstream Effects: Inhibition of PI3K/mTOR leads to the dephosphorylation of downstream effectors like Akt and S6K, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[2]

Figure 1: Simplified signaling pathway of PI3K/mTOR and points of inhibition by benzenesulfonamide derivatives.

Benzenesulfonamide derivatives have been shown to inhibit a range of other kinases, including:

-

TrkA: A receptor tyrosine kinase involved in the growth and differentiation of tumors like glioblastoma.[3]

-

PLK4: A serine/threonine kinase that plays a critical role in cell mitosis and is overexpressed in several cancers.

-

PIM kinases: A family of serine/threonine kinases implicated in the development of acute myeloid leukemia.[4]

The general principle of inhibition remains the same: competitive binding to the ATP pocket of the kinase. The selectivity for a particular kinase is determined by the specific three-dimensional shape and chemical properties of the inhibitor and the corresponding active site.

Carbonic Anhydrase Inhibition: A Classic Mechanism with Modern Applications

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological processes, including pH regulation, ion transport, and respiration.

-

Mechanism of Inhibition: The sulfonamide group is a classic zinc-binding group. In the active site of carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion, displacing a water molecule and rendering the enzyme inactive.

-

Therapeutic Applications: Inhibition of specific CA isoforms has therapeutic benefits. For instance, inhibition of CA II and VII is associated with anticonvulsant effects.[5] CA IX is overexpressed in many tumors and is involved in tumor acidification and progression, making it a target for anticancer therapies.

Figure 2: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

Antimicrobial Activity

The journey of sulfonamides began with their discovery as antibacterial agents. While their use has been somewhat superseded by more potent antibiotics, they remain relevant, and new derivatives are continually being explored.

-

Mechanism of Action: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking folic acid synthesis, sulfonamides halt bacterial growth and replication. Humans are unaffected because they obtain folic acid from their diet.

-

Spectrum of Activity: The antimicrobial spectrum of benzenesulfonamide derivatives can vary widely depending on the specific substitutions. Some novel derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[6][7][8]

Experimental Methodologies for Elucidating the Mechanism of Action

A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of a novel benzenesulfonamide derivative.

In Vitro Assays

-

Kinase Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and fluorescence-based assays.

Table 1: Representative Kinase Inhibition Data for a Hypothetical Benzenesulfonamide Derivative

| Kinase Target | IC₅₀ (nM) | Assay Type |

| PI3Kα | 15 | TR-FRET |

| mTOR | 25 | Luminescence |

| PLK4 | 8 | Radiometric |

| TrkA | 50 | ELISA-based |

-

Carbonic Anhydrase Inhibition Assays: The most common method is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

-

Cell-Based Assays:

-

Cell Viability/Proliferation Assays: Assays like MTT, MTS, or CellTiter-Glo are used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Western Blotting: This technique is crucial for probing the phosphorylation status of key signaling proteins downstream of the target kinase (e.g., Akt, S6K). A decrease in the phosphorylated form of these proteins in the presence of the compound provides strong evidence for on-target activity.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like broth microdilution or disk diffusion to assess the antibacterial potency of the compound.

-

In Silico and Structural Studies

-

Molecular Docking: Computational docking studies can predict the binding mode of a benzenesulfonamide derivative within the active site of its target protein. This can provide insights into the key interactions responsible for binding and can guide the design of more potent and selective inhibitors.[3]

-

X-ray Crystallography: Co-crystallization of the compound with its target protein provides definitive, high-resolution information about the binding mode and the specific atomic interactions.

In Vivo Studies

-

Xenograft Models: To evaluate the in vivo efficacy of anticancer benzenesulfonamide derivatives, human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.[2]

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models, which are crucial for assessing its drug-likeness.

Sources

- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. earthlinepublishers.com [earthlinepublishers.com]

Spectroscopic Characterization of N-4-Pyridylbenzenesulfonamide: An In-depth Technical Guide

Abstract

Introduction: The Structural Elucidation Imperative

N-4-Pyridylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical development. The unique juxtaposition of a benzenesulfonyl group and a pyridine moiety imparts specific electronic and conformational properties that are crucial to its biological activity and material properties. Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will provide a detailed examination of the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the protons of the benzene and pyridine rings, as well as the sulfonamide N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the nitrogen atom in the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and resolve the N-H proton signal.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Singlet (broad) | 1H | N-H | The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift, which is typical for sulfonamides. |

| ~8.4-8.5 | Doublet | 2H | Pyridine H-2, H-6 | These protons are adjacent to the electron-withdrawing nitrogen atom, leading to significant deshielding and a downfield shift.[1] |

| ~7.8-7.9 | Multiplet | 2H | Benzene H-2', H-6' | These protons are ortho to the electron-withdrawing sulfonyl group, causing them to be deshielded relative to the other benzene protons. |

| ~7.5-7.6 | Multiplet | 3H | Benzene H-3', H-4', H-5' | These protons are meta and para to the sulfonyl group and are expected to resonate in the typical aromatic region. |

| ~7.2-7.3 | Doublet | 2H | Pyridine H-3, H-5 | These protons are further from the nitrogen atom compared to H-2 and H-6, and thus appear at a relatively upfield position within the pyridine spin system. |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is critical. In less polar solvents like CDCl₃, the N-H proton signal can be very broad or even exchange with residual water, making it difficult to observe. DMSO-d₆ forms hydrogen bonds with the N-H proton, slowing down its exchange rate and resulting in a more defined peak.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of adjacent atoms and the overall electronic distribution in the aromatic rings.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: TMS at 0.00 ppm (or the solvent peak of DMSO-d₆ at 39.52 ppm).

-

-

Data Acquisition and Processing: Similar to ¹H NMR, acquire the FID and process the data to obtain the final spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-152 | Pyridine C-2, C-6 | These carbons are directly attached to the electronegative nitrogen, causing a significant downfield shift.[1] |

| ~148-150 | Pyridine C-4 | This carbon is also significantly deshielded due to the influence of the nitrogen atom. |

| ~140-142 | Benzene C-1' | The carbon atom directly attached to the sulfonyl group is expected to be deshielded. |

| ~132-134 | Benzene C-4' | The para carbon of the benzenesulfonyl group. |

| ~129-130 | Benzene C-3', C-5' | The meta carbons of the benzenesulfonyl group. |

| ~126-128 | Benzene C-2', C-6' | The ortho carbons of the benzenesulfonyl group. |

| ~114-116 | Pyridine C-3, C-5 | These carbons are the most shielded in the pyridine ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the sulfonamide (SO₂NH) and the aromatic rings.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3250-3350 | Medium, Sharp | N-H stretch | This absorption is characteristic of the N-H bond in the sulfonamide group.[2] |

| ~3030-3100 | Medium to Weak | Aromatic C-H stretch | These absorptions are typical for C-H bonds in aromatic rings.[3] |

| ~1580-1600 | Medium to Strong | C=C and C=N ring stretching | These bands arise from the vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings. |

| ~1330-1370 | Strong | Asymmetric SO₂ stretch | The asymmetric stretching of the S=O bonds in the sulfonyl group gives rise to a strong absorption band in this region.[4] |

| ~1150-1180 | Strong | Symmetric SO₂ stretch | The symmetric stretching of the S=O bonds results in another strong absorption band.[4] |

| ~900-950 | Medium | S-N stretch | The stretching vibration of the sulfur-nitrogen bond. |

| ~800-850 | Strong | C-H out-of-plane bending | This absorption can be indicative of the substitution pattern on the aromatic rings. |

Trustworthiness of the Protocol: The use of a KBr pellet or ATR ensures that the spectrum is of the solid-state sample. A background spectrum of the empty sample compartment (or just the KBr pellet) must be taken and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: An ESI-MS instrument.

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms like pyridine.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition: Infuse the sample solution into the ESI source. The instrument will detect the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

-

Molecular Ion: The expected exact mass of this compound (C₁₁H₁₀N₂O₂S) is approximately 234.04 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 235.05.

-

Major Fragmentation Pathways:

-

Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide (SO₂), resulting in a fragment ion.

-

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation (m/z 141) and the 4-aminopyridine radical cation.

-

Fragmentation of the Pyridine Ring: The pyridine ring can undergo characteristic fragmentation, although this is typically less favorable than the cleavage of the sulfonamide linkage.

-

Visualizing the Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the molecule and its likely fragmentation in a mass spectrometer, a graphical representation is useful.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway in ESI-MS.

Conclusion: A Predictive Yet Practical Guide

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from closely related compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and Mass Spectral data. The provided experimental protocols are robust and can be directly applied to obtain and validate the spectroscopic signature of this and similar molecules. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling them to confidently approach the synthesis and characterization of novel sulfonamide derivatives.

References

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Zeitschrift für Naturforschung B. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

-

UoM Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Molecules. (2002). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Retrieved from [Link]

Sources

- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of N-4-Pyridylbenzenesulfonamide

In the landscape of medicinal chemistry and materials science, the strategic combination of pharmacologically active moieties is a cornerstone of rational design. This compound represents a quintessential example of such a molecular hybrid, integrating the well-established therapeutic relevance of the sulfonamide group with the versatile coordination and hydrogen bonding capabilities of the pyridine ring.[1] The sulfonamide core is a privileged structure found in a wide array of antibacterial, anticancer, and anti-inflammatory agents, while the pyridine scaffold is integral to numerous FDA-approved drugs, enhancing pharmacokinetic profiles and target binding affinity.[1][2]

Understanding the precise three-dimensional arrangement of this molecule in the solid state is not merely an academic exercise. The crystal structure and molecular geometry dictate critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development.[3] Furthermore, the specific network of intermolecular interactions within the crystal lattice provides a blueprint for designing co-crystals and new materials with tailored properties. This guide offers a comprehensive exploration of this compound, from its synthesis and spectroscopic confirmation to a detailed analysis of its solid-state architecture, intended for researchers, scientists, and professionals in the field of drug discovery.

Synthesis and Spectroscopic Elucidation

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and 4-aminopyridine. The protocol outlined below is a robust and reproducible method for obtaining the target compound with high purity.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, dissolve 4-aminopyridine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add benzenesulfonyl chloride (1.05 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains low. The use of a base like pyridine not only acts as a solvent but also scavenges the HCl byproduct.[4]

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Workup and Isolation: Upon completion, the reaction mixture is quenched by the addition of water. If DCM is used as the solvent, the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.[4]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.[7][8][9] The data presented below are representative for this class of compounds.

| Technique | Observed Feature | Assignment |

| ¹H NMR | δ ~10.5-11.5 ppm (s, 1H) | Sulfonamide N-H proton |

| δ ~8.4-8.6 ppm (d, 2H) | Pyridyl protons ortho to Nitrogen | |

| δ ~7.8-8.0 ppm (d, 2H) | Phenyl protons ortho to SO₂ | |

| δ ~7.4-7.6 ppm (m, 3H) | Remaining Phenyl protons | |

| δ ~7.2-7.3 ppm (d, 2H) | Pyridyl protons meta to Nitrogen | |

| ¹³C NMR | δ ~150-152 ppm | Pyridyl C ortho to Nitrogen |

| δ ~140-142 ppm | Phenyl C attached to SO₂ | |

| δ ~132-134 ppm | Phenyl C para to SO₂ | |

| δ ~128-130 ppm | Phenyl C meta to SO₂ | |

| δ ~126-128 ppm | Phenyl C ortho to SO₂ | |

| δ ~114-116 ppm | Pyridyl C meta to Nitrogen | |

| IR (cm⁻¹) | ~3250 (broad) | N-H stretch |

| ~1340-1360 | Asymmetric S=O stretch | |

| ~1150-1170 | Symmetric S=O stretch | |

| ~1590, ~1480 | Aromatic C=C/C=N stretch | |

| Mass Spec (ESI-MS) | [M+H]⁺ | Molecular Ion Peak |

Crystal Structure and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a network of directional non-covalent interactions. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a solvent such as dimethylformamide (DMF) or ethanol.[10] While a specific public database entry for the unsubstituted this compound was not identified, the crystallographic data for the closely related analogue, 4-nitro-N-pyridin-4-ylbenzenesulfonamide, provides authoritative insight into the expected structural parameters.[11]

Crystallographic Data Summary

The following table summarizes representative crystallographic data for a pyridylbenzenesulfonamide analogue.[11]

| Parameter | Value |

| Formula | C₁₁H₉N₃O₄S (4-nitro analogue) |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 13.978 |

| b (Å) | 7.5376 |

| c (Å) | 12.176 |

| β (°) | 115.34 |

| Volume (ų) | 1159.2 |

| Z | 4 |

Analysis of Intermolecular Interactions

The crystal packing is primarily governed by strong hydrogen bonds, supplemented by weaker interactions that collectively define the three-dimensional supramolecular assembly.[12][13]

-

N-H···O Hydrogen Bonding: The most prominent interaction in sulfonamide crystal structures is the hydrogen bond between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor).[14] This interaction typically leads to the formation of infinite chains or centrosymmetric dimers. In the case of this compound, these N-H···O bonds link molecules into one-dimensional chains.[15][16]

-

N-H···N Hydrogen Bonding: The presence of the pyridine ring introduces an additional, highly effective hydrogen bond acceptor: the pyridine nitrogen atom. This allows for the formation of N-H···N hydrogen bonds, which can link the primary N-H···O chains into more complex two-dimensional sheets or three-dimensional networks.[17] The interplay between N-H···O and N-H···N bonding is a critical determinant of the final crystal packing.

-

π-π Stacking and C-H···π Interactions: The two aromatic rings (phenyl and pyridyl) facilitate stabilizing π-π stacking interactions. These are often observed in an offset or parallel-displaced fashion, with centroid-to-centroid distances in the range of 3.5 to 4.5 Å.[18] Additionally, weaker C-H···π interactions, where an aromatic C-H group points towards the face of an adjacent aromatic ring, contribute to the overall packing efficiency.[16][19]

Caption: Key hydrogen bonding motifs in pyridylbenzenesulfonamide crystals.

Molecular Geometry and Conformation

Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Key Geometric Parameters

The geometry around the sulfonamide linkage is of particular interest. The sulfur atom adopts a distorted tetrahedral geometry, while the sulfonamide nitrogen atom is typically slightly pyramidalized.[14][17]

| Parameter | Typical Value Range | Significance |

| S=O Bond Length | 1.42 - 1.45 Å | Standard double bond character. |

| S-N Bond Length | 1.62 - 1.65 Å | Shorter than a typical S-N single bond, indicating some degree of π-character.[14] |

| S-C (phenyl) Bond Length | 1.75 - 1.78 Å | Typical S-C sp² bond length.[14] |

| N-C (pyridyl) Bond Length | 1.42 - 1.45 Å | Typical N-C sp² bond length. |

| O-S-O Angle | 118 - 121° | Larger than ideal tetrahedral angle due to repulsion.[14] |

| C-S-N Angle | 105 - 108° | Reflects the tetrahedral arrangement at the sulfur atom.[14] |

| S-N-C Angle | 115 - 121° | Indicates the geometry at the nitrogen atom.[14] |

| C-S-N-C Torsion Angle | Varies widely (e.g., 60-90°) | Defines the relative orientation of the two aromatic rings.[17] |

Molecular Conformation

A crucial conformational feature of N-arylbenzenesulfonamides is the dihedral angle between the mean planes of the two aromatic rings. This angle is determined by the C-S-N-C torsion angle and is influenced by the steric and electronic effects of substituents as well as crystal packing forces.[14] In related structures, this dihedral angle can range from approximately 45° to nearly 90° (orthogonal).[16][17][20] This "V-shaped" or twisted conformation minimizes steric hindrance between the two rings and is a characteristic feature of this molecular class.[17]

Conclusion and Outlook